molecular formula C23H17ClN2O4 B2965059 4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 638133-74-1

4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2965059
CAS RN: 638133-74-1
M. Wt: 420.85
InChI Key: SMRPZLKGVOIYAF-UHFFFAOYSA-N
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Description

4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H17ClN2O4 and its molecular weight is 420.85. The purity is usually 95%.
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Scientific Research Applications

Liquid Crystal Materials

Research on related compounds, such as calamitic thermotropic liquid crystals derived from 2-hydroxypyridine ester mesogenic cores, demonstrates their potential use in liquid crystal displays (LCDs). The mesophase behavior of these materials can be influenced by modifications in the polar substituents and the length of the alkoxy chain. This indicates that derivatives of the compound might exhibit distinct liquid crystalline properties useful for electronic displays and optical devices (Hagar, Ahmed, & Saad, 2020).

Organic Synthesis and Catalysis

The synthesis of novel organic compounds, like spiro heterocycles, from pyrrolediones demonstrates the utility of related compounds in organic synthesis. Such compounds are used as intermediates in the synthesis of complex organic molecules, which could have implications in developing new pharmaceuticals or materials (Antonov, Dmitriev, & Maslivets, 2019).

Material Science

Studies on the structural investigation of o-(N,N-dialkylaminomethyl)arylboronate systems highlight the significance of molecular interactions in designing chemosensors and molecular recognition systems. These findings can inform the design of sensors and materials with specific binding properties for environmental monitoring or diagnostic applications (Zhu, Shabbir, Gray, Lynch, Sorey, & Anslyn, 2006).

Nonlinear Optics

Investigations into the reactivity and properties of heterocycle-based molecules, like 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, reveal their potential in nonlinear optical (NLO) applications. Such studies include the analysis of hyperpolarizability, a critical parameter for NLO materials, which could be useful in developing optical switches or modulators (Murthy, Mary, Suneetha, Panicker, Armaković, Armaković, Giri, Suchetan, & Alsenoy, 2017).

Drug Design and Pharmacology

Molecular docking studies of pyridine derivatives have demonstrated their potential as ligands for various biological targets, suggesting that compounds with similar structures could be explored for drug development. Such computational studies can guide the synthesis of novel compounds with enhanced activity and specificity toward particular biological receptors (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

properties

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-5-phenyl-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-30-17-11-10-15(13-16(17)24)21(27)19-20(14-7-3-2-4-8-14)26(23(29)22(19)28)18-9-5-6-12-25-18/h2-13,20,27H,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTYVXKMVZWOHR-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4)/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

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